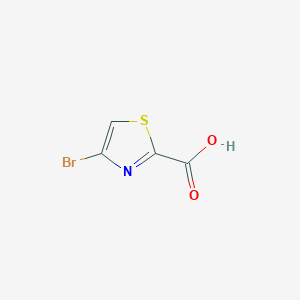

4-溴-1,3-噻唑-2-羧酸

描述

4-Bromo-1,3-thiazole-2-carboxylic acid (4-BTA) is a heterocyclic carboxylic acid that belongs to the thiazole family. It is a white powder with a molecular formula of C4H3BrN2O2S and a molecular weight of 204.02 g/mol. 4-BTA has a wide range of applications in the synthesis of pharmaceuticals, agrochemicals, and materials. It is also used as a reagent for the synthesis of organothiazoles and as a catalyst for various reactions.

科学研究应用

合成和化学性质

- 4-溴-1,3-噻唑-2-羧酸及其衍生物已通过各种方法合成,展示了它们在化学研究中的重要性。例如,周卓强(2009年)描述了一种改进的合成2-溴-噻唑-4-羧酸的方法,展示了该化合物在有机合成中的相关性(Zhou Zhuo-qiang, 2009)。

- 贝克和威廉姆斯(2003年)的另一项研究探讨了新型2-氨基-1,3-噻唑-5-羧酸酯的合成,利用超声和热介导方法,表明噻唑衍生物在合成化学中的多功能性(Baker & Williams, 2003)。

生物活性

- 冯云等人(2015年)合成了一系列2-氨基-1,3-噻唑-4-羧酸衍生物,并评估了它们的杀真菌和抗病毒活性,展示了该化合物在开发新的真菌和病毒控制策略中的潜力(Fengyun et al., 2015)。

- Sapijanskaitė-Banevič等人(2020年)合成了噻唑衍生物并评估了它们的抗菌性能,进一步突显了4-溴-1,3-噻唑-2-羧酸衍生物在抗菌研究中的潜力(Sapijanskaitė-Banevič等人,2020)。

材料科学应用

- 田中等人(2015年)描述了从2-呋喃基噻唑-4-羧酸衍生物制备荧光材料,展示了噻唑衍生物在光致发光材料开发中的应用(Tanaka et al., 2015)。

安全和危害

作用机制

Target of Action

Thiazole derivatives have been found to interact with various biological targets, including dna and topoisomerase ii .

Mode of Action

Thiazole derivatives have been shown to bind to dna and interact with topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .

Biochemical Pathways

The interaction with dna and topoisomerase ii suggests that it may affect dna replication and cell cycle progression .

Pharmacokinetics

The compound’s molecular weight (20804) and its physical form (pale-yellow to yellow-brown solid) suggest that it may have reasonable bioavailability .

Result of Action

Based on the mode of action of similar thiazole derivatives, it can be inferred that the compound may induce dna damage and cell death .

Action Environment

The compound is recommended to be stored under an inert atmosphere at 2-8°c, suggesting that it may be sensitive to oxygen and temperature .

生化分析

Biochemical Properties

4-Bromo-1,3-thiazole-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, the thiazole ring in 4-Bromo-1,3-thiazole-2-carboxylic acid can undergo electrophilic and nucleophilic substitutions, making it a versatile scaffold for enzyme inhibition and activation . This compound has been shown to interact with enzymes involved in metabolic pathways, potentially altering their function and activity.

Cellular Effects

The effects of 4-Bromo-1,3-thiazole-2-carboxylic acid on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can modulate the activity of key signaling molecules, leading to changes in cell proliferation, apoptosis, and differentiation . Additionally, 4-Bromo-1,3-thiazole-2-carboxylic acid has been observed to affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism.

Molecular Mechanism

At the molecular level, 4-Bromo-1,3-thiazole-2-carboxylic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . The thiazole ring’s aromaticity allows it to participate in π-π interactions and hydrogen bonding, facilitating its binding to target molecules. This compound can also influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Bromo-1,3-thiazole-2-carboxylic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Bromo-1,3-thiazole-2-carboxylic acid remains stable under specific conditions, but its activity may diminish over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 4-Bromo-1,3-thiazole-2-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, it can cause toxic or adverse effects, including cytotoxicity and organ damage. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels.

Metabolic Pathways

4-Bromo-1,3-thiazole-2-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . This compound can modulate the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites. These interactions can have downstream effects on cellular energy production and overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of 4-Bromo-1,3-thiazole-2-carboxylic acid within cells and tissues are crucial for its activity. This compound can be transported by specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . The distribution of 4-Bromo-1,3-thiazole-2-carboxylic acid can influence its efficacy and toxicity, as well as its ability to reach specific cellular compartments.

Subcellular Localization

The subcellular localization of 4-Bromo-1,3-thiazole-2-carboxylic acid is essential for its function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . The localization of 4-Bromo-1,3-thiazole-2-carboxylic acid can affect its activity, as it may interact with different biomolecules depending on its subcellular distribution.

属性

IUPAC Name |

4-bromo-1,3-thiazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrNO2S/c5-2-1-9-3(6-2)4(7)8/h1H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYUAEJPYEJEHJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50568549 | |

| Record name | 4-Bromo-1,3-thiazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50568549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

88982-82-5 | |

| Record name | 4-Bromo-1,3-thiazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50568549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-1,3-thiazole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

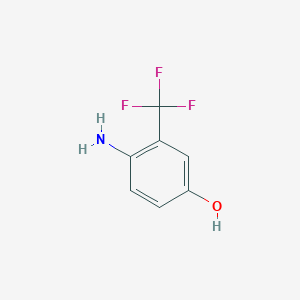

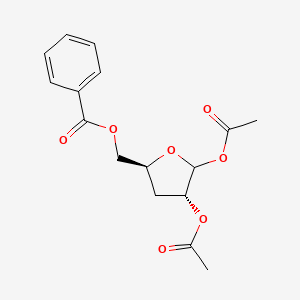

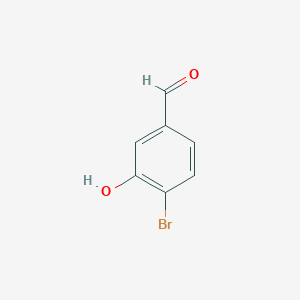

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzo[b]thiophen-4-ylmethanol](/img/structure/B1283352.png)

![2-[Benzyl(phenyl)amino]acetic acid](/img/structure/B1283363.png)